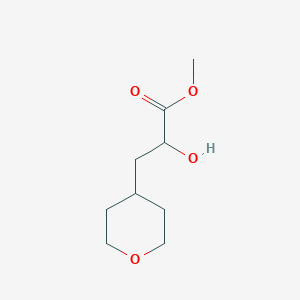
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is a chiral alcohol with a unique bicyclic structure. This compound is characterized by the presence of an indane moiety, which is a fused bicyclic system consisting of a benzene ring and a cyclopentane ring. The compound’s chirality arises from the presence of a stereocenter at the ethan-1-ol moiety, making it an important molecule in asymmetric synthesis and chiral chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high enantiomeric excess. The process is typically conducted under high pressure and temperature to achieve optimal conversion rates.
化学反应分析
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in ether.
Major Products Formed
Oxidation: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanone.
Reduction: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethane.
Substitution: (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethyl chloride.
科学研究应用
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and the development of chiral catalysts.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to different biological effects depending on the enantiomer. The pathways involved in its mechanism of action may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- 1-(2,3-dihydro-1H-inden-1-yl)ethanone
- 1-(2,3-dihydro-1H-inden-1-yl)ethane
Uniqueness
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its racemic or other enantiomeric forms. This uniqueness makes it valuable in chiral synthesis and applications where enantioselectivity is crucial.
属性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC 名称 |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |
InChI |
InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
InChI 键 |
MEKDUGFLAOZSOQ-PEHGTWAWSA-N |
手性 SMILES |
C[C@@H](C1CCC2=CC=CC=C12)O |
规范 SMILES |
CC(C1CCC2=CC=CC=C12)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




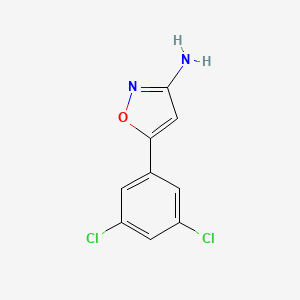
aminehydrochloride](/img/structure/B13613054.png)
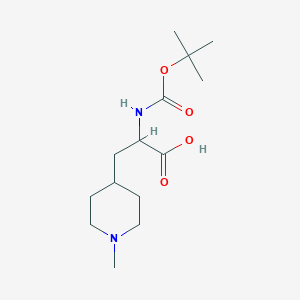
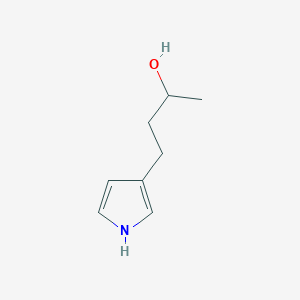


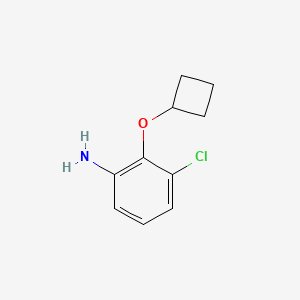

![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)

